molecular formula C15H22N2OS B216365 1-Cyclopentyl-3-[2-(4-methoxyphenyl)ethyl]thiourea

1-Cyclopentyl-3-[2-(4-methoxyphenyl)ethyl]thiourea

Cat. No. B216365
M. Wt: 278.4 g/mol
InChI Key: UZHCMDMNNCLDQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclopentyl-3-[2-(4-methoxyphenyl)ethyl]thiourea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CPI-169 and has a molecular formula of C17H24N2OS. The purpose of

Scientific Research Applications

1-Cyclopentyl-3-[2-(4-methoxyphenyl)ethyl]thiourea has been studied for its potential applications in various fields such as cancer research, neuroscience, and immunology. In cancer research, CPI-169 has been shown to inhibit the activity of the bromodomain and extraterminal (BET) family of proteins, which are involved in the regulation of gene expression. This inhibition leads to the suppression of cancer cell growth and proliferation. In neuroscience, CPI-169 has been studied for its potential to improve cognitive function in individuals with Alzheimer's disease. In immunology, CPI-169 has been shown to modulate the immune response by regulating the activity of T cells.

Mechanism of Action

The mechanism of action of 1-Cyclopentyl-3-[2-(4-methoxyphenyl)ethyl]thiourea involves the inhibition of the BET family of proteins. These proteins are involved in the regulation of gene expression by binding to acetylated histones. By inhibiting the activity of these proteins, CPI-169 leads to the suppression of cancer cell growth and proliferation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-Cyclopentyl-3-[2-(4-methoxyphenyl)ethyl]thiourea depend on the specific application being studied. In cancer research, CPI-169 has been shown to induce apoptosis, inhibit cell cycle progression, and reduce tumor growth. In neuroscience, CPI-169 has been shown to improve cognitive function by reducing inflammation and oxidative stress in the brain. In immunology, CPI-169 has been shown to modulate the immune response by regulating the activity of T cells.

Advantages and Limitations for Lab Experiments

The advantages of using 1-Cyclopentyl-3-[2-(4-methoxyphenyl)ethyl]thiourea in lab experiments include its specificity and potency in inhibiting the BET family of proteins. However, one limitation of using CPI-169 is its potential toxicity and off-target effects. Therefore, careful consideration must be taken when designing experiments using this compound.

Future Directions

For the study of CPI-169 include further investigation of its potential applications, development of more specific and potent inhibitors, and exploration of new delivery techniques.

Synthesis Methods

The synthesis of 1-Cyclopentyl-3-[2-(4-methoxyphenyl)ethyl]thiourea involves the reaction between cyclopentyl isothiocyanate and 4-methoxyphenethylamine. The reaction takes place in the presence of a base such as potassium carbonate or sodium hydroxide. The resulting product is then purified through various techniques such as column chromatography or recrystallization.

properties

Product Name

1-Cyclopentyl-3-[2-(4-methoxyphenyl)ethyl]thiourea

Molecular Formula

C15H22N2OS

Molecular Weight

278.4 g/mol

IUPAC Name

1-cyclopentyl-3-[2-(4-methoxyphenyl)ethyl]thiourea

InChI

InChI=1S/C15H22N2OS/c1-18-14-8-6-12(7-9-14)10-11-16-15(19)17-13-4-2-3-5-13/h6-9,13H,2-5,10-11H2,1H3,(H2,16,17,19)

InChI Key

UZHCMDMNNCLDQF-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CCNC(=S)NC2CCCC2

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=S)NC2CCCC2

Origin of Product

United States

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